molecular formula C12H21N3O2 B14862559 5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine

5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine

Cat. No.: B14862559
M. Wt: 239.31 g/mol
InChI Key: QMARJPLJPFDMQP-UHFFFAOYSA-N
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Description

5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine is a complex organic compound with a unique structure that includes a furan ring, a morpholine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with 2-amino-1-morpholinoethanol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and morpholine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-morpholinoethanone: Shares the morpholine ring and amine group but lacks the furan ring.

    4-(2-Amino-1-morpholinoethyl)-N,N-dimethylaniline: Similar structure but with an aniline ring instead of a furan ring.

    2-Amino-1-morpholino-1-propanone: Contains a morpholine ring and amine group but has a different carbon backbone.

Uniqueness

5-(2-amino-1-morpholinoethyl)-N,N-dimethylfuran-2-amine is unique due to the presence of both the furan ring and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

5-(2-amino-1-morpholin-4-ylethyl)-N,N-dimethylfuran-2-amine

InChI

InChI=1S/C12H21N3O2/c1-14(2)12-4-3-11(17-12)10(9-13)15-5-7-16-8-6-15/h3-4,10H,5-9,13H2,1-2H3

InChI Key

QMARJPLJPFDMQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(O1)C(CN)N2CCOCC2

Origin of Product

United States

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